4-Ethylstyrene

Catalog No.
S1539501
CAS No.
3454-07-7
M.F
C10H12
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylstyrene

CAS Number

3454-07-7

Product Name

4-Ethylstyrene

IUPAC Name

1-ethenyl-4-ethylbenzene

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C10H12/c1-3-9-5-7-10(4-2)8-6-9/h3,5-8H,1,4H2,2H3

InChI Key

WHFHDVDXYKOSKI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C=C

Synonyms

p-Ethenylethylbenzene, p-Ethylstyrene, p-Ethylvinylbenzene, 1-Ethenyl-4-ethyl-benzene, 4-Ethylstyrene

Canonical SMILES

CCC1=CC=C(C=C1)C=C

Molecularly Imprinted Polymers (MIPs) for Sensing Platforms

Field: Environmental and Biomedical Engineering

Application: Molecularly imprinted polymers (MIPs) are custom-made materials with specific recognition sites for a target molecule. Their specificity and the variety of materials and physical shapes in which they can be fabricated make them ideal components for sensing platforms .

Method: Prior to polymerization, the target analyte, or template, is combined with a functional monomer to form a precursor structure by covalent, semi-covalent, or non-covalent bonding. Then, they are polymerized in the presence of a crosslinker, along with an initiator in a porogenic solvent. Afterwards, the template is eluted, by extraction with a proper solvent or by chemical cleavage, to create empty recognition cavities in the polymer matrix, whose morphology and functionality are complementary to those of the template molecule .

Results: Despite their excellent properties, MIP-based sensors have rarely left the academic laboratory environment. This work presents a comprehensive review of recent reports in the environmental and biomedical fields, with a focus on electrochemical and optical signaling mechanisms .

Synthesis of Diene-Styrene Di-Block Copolymers

Field: Polymer Chemistry

Application: A novel two-step synthesis strategy was used to synthesize diene-styrene di-block copolymers with high cis-1,4 unit content, such as butadiene–styrene (PB-b-PS), isoprene–styrene (PI-b-PS), and so on .

Method: Thus, the catalytic activity of the neodymium-based catalyst center toward styrene has been largely improved .

Results: A series of PB/PI-b-PSs with high cis-1,4 unit content (98.3 and 98.1% respectively), narrow molecular weight distribution and controllable block ratio were successfully synthesized .

Synthesis of Poly(4-n-alkylstyrene)s

Application: Poly(4-n-alkylstyrene)s with 6 kinds of n-alkyl groups such as methyl, ethyl, propyl, butyl, hexyl, and octyl groups covering a wide molecular weight range were precisely synthesized by living anionic polymerizations .

Method: The polymers obtained have narrow molecular weight distribution, i.e., Mw/Mn is all less than 1.1, as characterized by SEC .

Results: The glass transition temperatures (Tg) of all the polymers were estimated by DSC measurements and it turned out to be clear that their molecular weight dependence was well described by the Fox-Flory equations . Furthermore, it is evident that Tg monotonically decreases as the number of carbon atoms of n-alkyl group is increased .

Allylic Bromination with N-Bromosuccinimide (NBS)

Field: Organic Chemistry

Application: NBS is used for allylic bromination, which is the replacement of a hydrogen on a carbon adjacent to a double bond .

Method: Once Br2 is formed, the reaction proceeds much like other free-radical halogenation reactions: homolytic cleavage of the Br2 with light or heat (initiation), followed by abstraction of the allylic H (propagation step #1) and subsequent reaction of this radical with another equivalent of Br2 to give the desired product .

Results: NBS provides a low-level concentration of Br2, and bromination of the double bond doesn’t compete as much .

Encapsulation of Cobalt Porphyrin in Polymeric Matrix

Field: Nanotechnology

Application: A highly dispersed cobalt (II) porphyrin (PhCo II) was encapsulated inside a highly cross-linked poly (4-ethylstyrene-co-divinylbenzene) matrix (St-DVB). This encapsulation was investigated by means of FTIR, Raman, UV-Vis and EPR spectroscopies .

Method: The adoption of the highly porous St-DVB support was the key factor in reaching an optimum porphyrin dispersion in undiluted conditions .

Results: The encapsulated PhCo II are characterized by the absence of any axial interactions involving the polymeric matrix, that can be considered a “non-coordinating” solvent .

Phase Separation Process in Polyisoprene and Poly(4-ethylstyrene)

Field: Industrial Chemistry

Application: A phase separation process of a dynamically asymmetric blend of unentangled polyisoprene (PI) and poly(4-ethylstyrene) (PC2St) exhibiting the upper critical solution temperature was examined .

Method: The study was conducted using various spectroscopic techniques .

Results: The results of this study can contribute to the understanding of phase separation processes in polymer blends .

4-Ethylstyrene, also known as 1-ethenyl-4-ethylbenzene, is an organic compound with the molecular formula C10H12C_{10}H_{12} and a molecular weight of approximately 132.20 g/mol. It features a vinyl group attached to a benzene ring that has an ethyl substituent at the para position. This compound is characterized by its colorless liquid form and is primarily utilized in the production of various polymers and resins.

Chemical Structure

The chemical structure of 4-Ethylstyrene can be represented as follows:

text
CH2=CH | C6H4-CH2-CH3

This structure highlights the vinyl group (CH2=CH) attached to the para position of the ethyl-substituted benzene ring.

There is no current research available on a specific mechanism of action for 4-Ethylstyrene in biological systems.

  • Flammability: Expected to be flammable, similar to styrene [].
  • Toxicity: Data is unavailable, but it's prudent to handle it with care as an unknown compound.
Typical of styrenes, including:

  • Polymerization: 4-Ethylstyrene can polymerize under heat or in the presence of initiators to form poly(4-ethylstyrene), which is useful in various applications such as coatings and adhesives.
  • Dehydrogenation: This reaction can convert 4-ethylstyrene into its corresponding aromatic compound, leading to the formation of benzene derivatives. The reaction can be represented as:

    C10H12C10H10+H2C_{10}H_{12}\rightarrow C_{10}H_{10}+H_2 .

Research on the biological activity of 4-ethylstyrene is limited, but it has been noted to exhibit some cytotoxic properties. In particular, studies have indicated potential effects on cellular processes, although specific mechanisms remain to be fully elucidated. The compound's interaction with biological systems may warrant further investigation due to its application in various industrial contexts.

Several methods exist for synthesizing 4-ethylstyrene:

  • Alkylation of Styrene: Ethyl groups can be introduced to styrene through alkylation reactions using ethyl halides in the presence of strong bases.
  • Dehydrogenation of Ethylbenzene: Ethylbenzene can be dehydrogenated to yield 4-ethylstyrene under specific conditions, typically involving catalysts like copper or chromium compounds.
  • Vinylation Reactions: The direct vinylation of para-ethylphenol can also produce 4-ethylstyrene through elimination reactions.

4-Ethylstyrene finds applications in various fields:

  • Polymer Production: It serves as a monomer for synthesizing polymers and copolymers, particularly in creating materials with enhanced thermal stability and mechanical properties.
  • Adhesives and Coatings: Its derivatives are used in formulating adhesives and protective coatings due to their excellent adhesion properties.
  • Catalyst Supports: The compound is utilized in producing catalyst supports in

Interaction studies involving 4-ethylstyrene often focus on its compatibility with other compounds during polymerization processes. For instance, it has been studied in conjunction with divinylbenzene to enhance the properties of resultant polymers, particularly regarding porosity and surface area . Its interactions with various catalysts have also been explored, revealing effects on reaction kinetics and product yields.

Several compounds exhibit structural or functional similarities to 4-ethylstyrene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
StyreneC8H8C_8H_8Basic structure for many styrenic polymers
DivinylbenzeneC10H10C_{10}H_{10}Two vinyl groups; used in crosslinking
EthylbenzeneC8H10C_8H_{10}Precursor for styrenes; less reactive
3-EthylstyreneC10H12C_{10}H_{12}Similar structure; different position of ethyl group
VinylbenzeneC8H8C_8H_8Contains a vinyl group; used similarly

Uniqueness of 4-Ethylstyrene

What sets 4-ethylstyrene apart from these similar compounds is its specific substitution pattern on the benzene ring, which influences its reactivity and compatibility in polymerization processes. Its unique properties make it particularly valuable for producing high-performance materials with tailored characteristics.

XLogP3

3.5

Boiling Point

192.3 °C

LogP

4.19 (LogP)

Melting Point

-49.7 °C

Vapor Pressure

0.94 mmHg

Other CAS

3454-07-7

Wikipedia

4-Ethylstyrene

Dates

Modify: 2023-08-15

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